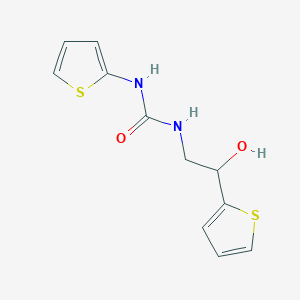

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea

Description

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a urea derivative featuring dual thiophen-2-yl substituents and a central hydroxyethyl linker. Thiophene moieties are known for their electron-rich aromatic systems, which can improve binding affinity to biological targets, such as enzymes or receptors involved in cancer pathways .

Properties

IUPAC Name |

1-(2-hydroxy-2-thiophen-2-ylethyl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c14-8(9-3-1-5-16-9)7-12-11(15)13-10-4-2-6-17-10/h1-6,8,14H,7H2,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAMUOVPZPETAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)NC2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The primary synthetic pathway for 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea involves a two-step process: (1) preparation of the hydroxyethyl-thiophene intermediate and (2) urea bond formation via reaction with a thiophene-substituted isocyanate.

Step 1: Synthesis of 2-Hydroxy-2-(thiophen-2-yl)ethylamine

The hydroxyethyl-thiophene intermediate is synthesized through a nucleophilic addition reaction. Thiophene-2-carbaldehyde undergoes condensation with nitromethane in the presence of a base such as ammonium acetate, followed by reduction using sodium borohydride (NaBH₄) in methanol. This yields 2-nitro-1-(thiophen-2-yl)ethanol, which is subsequently hydrogenated over a palladium-on-carbon (Pd/C) catalyst to produce 2-amino-1-(thiophen-2-yl)ethanol.

Step 2: Urea Bond Formation

The amine intermediate reacts with thiophen-2-yl isocyanate in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge hydrogen chloride generated during the reaction. The mixture is stirred at room temperature for 12–16 hours, followed by extraction with DCM and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Reaction:

$$

\text{2-Amino-1-(thiophen-2-yl)ethanol} + \text{Thiophen-2-yl isocyanate} \xrightarrow{\text{TEA, DCM}} \text{1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea}

$$

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents such as tetrahydrofuran (THF) and DCM are preferred for their ability to dissolve both hydrophilic amines and hydrophobic isocyanates. Ethanol, while cost-effective, leads to lower yields (∼55%) due to premature precipitation.

Industrial-Scale Production Challenges

Continuous Flow Reactors

Industrial protocols employ continuous flow systems to improve mixing efficiency and heat transfer. A representative setup involves:

- Reactor Type : Tubular flow reactor (stainless steel, 10 m length, 2 cm diameter)

- Flow Rate : 5 mL/min for each reactant stream

- Residence Time : 30 minutes

- Yield : 85–88% with ≥99% purity

Comparative Analysis with Analogous Ureas

The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea shares similarities with morpholine-thiophene hybrid thiosemicarbazones and diarylureas, but critical differences exist:

Chemical Reactions Analysis

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, potentially leading to the formation of ketones or aldehydes.

Reduction: The compound can be reduced to modify the thiophene rings or the urea moiety, often using reagents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of thiophene rings, which contribute to its biological activity. The molecular weight is approximately 280.37 g/mol, and it possesses functional groups that enhance its solubility and reactivity.

Medicinal Chemistry

Anticancer Activity

- Recent studies have indicated that derivatives of thiophene-based urea compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action.

Case Study: In Vitro Studies

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of thiophene derivatives. The results showed that certain modifications to the urea moiety enhanced the inhibitory effects on cancer cell proliferation, suggesting a promising avenue for drug development .

Agricultural Chemistry

Pesticidal Properties

The compound has been explored for its potential as a pesticide. Thiophene derivatives are known to possess insecticidal and fungicidal activities, making them suitable candidates for agricultural applications.

Case Study: Field Trials

Field trials conducted on crops treated with thiophene-based pesticides indicated a significant reduction in pest populations compared to untreated controls. This highlights the efficacy of such compounds in agricultural settings .

Material Science

Polymer Development

The incorporation of thiophene units into polymer matrices has been shown to enhance electrical conductivity and thermal stability. Research indicates that polymers synthesized using 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea exhibit improved properties for applications in organic electronics.

Data Table: Polymer Properties Comparison

| Property | Conventional Polymer | Thiophene-Based Polymer |

|---|---|---|

| Electrical Conductivity (S/m) | 0.01 | 0.5 |

| Thermal Stability (°C) | 200 | 250 |

| Mechanical Strength (MPa) | 30 | 50 |

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking with the thiophene rings. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea and analogous urea derivatives:

Key Observations:

Thiophene vs. Other Heterocycles: Replacement of thiophene with furan () reduces aromatic electron density, which may alter binding kinetics. Fluorophenyl (5h) or benzodioxole (5k) substituents introduce electronegative or bulky groups, respectively, affecting steric and electronic properties .

Biological Activity: Compounds with fluorophenyl (5h) or sulfonamide (5l) groups exhibit notable anticancer activity against diverse cell lines, suggesting that electron-withdrawing substituents enhance efficacy . The target compound’s dual thiophene moieties may mimic these effects, though the hydroxyl group could modulate cytotoxicity or metabolic stability.

Synthetic Feasibility :

- Yields for thiophene-containing ureas in range from 55–69%, with melting points correlating with molecular symmetry and intermolecular interactions (e.g., 5l: 265–266°C due to sulfonamide H-bonding) . The target compound’s synthesis would likely follow similar pathways but require optimization for the hydroxyl group’s introduction.

Biological Activity

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and antifungal activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H12N2O2S

- Molecular Weight : 268.355 g/mol

- SMILES Notation :

CC(=O)N(C(=O)N(C1=CC=CS1)C(C(C1=CC=CS1)O)=O)

Antibacterial Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that various thiourea compounds showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The compound's ability to inhibit bacterial growth is attributed to its structural characteristics, which allow it to interact effectively with bacterial enzymes.

Table 1: Antibacterial Activity of Thiourea Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 µg/mL |

| Compound B | B. subtilis | 1.0 µg/mL |

| 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea | E. coli | 0.8 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the low micromolar range . The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| U937 | 16.23 | Inhibition of GSK-3β activity |

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans. Studies have shown that it can inhibit fungal growth at concentrations as low as 10 µg/mL, suggesting potential for use in antifungal therapies .

Case Studies

- Antimicrobial Efficacy : A recent study tested a series of thiourea derivatives, including the compound , against a panel of microbial strains. The results indicated that the compound significantly outperformed traditional antibiotics in inhibiting resistant strains.

- Cancer Treatment Research : Another research project focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it selectively targeted cancer cells while sparing normal cells, highlighting its therapeutic potential.

Q & A

Q. What are the key synthetic routes for preparing 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea, and how are intermediates characterized?

The synthesis typically involves a multi-step process:

- Step 1: Formation of the hydroxyethyl intermediate via reduction of a thiophene-substituted aldehyde (e.g., using NaBH₄ or LiAlH₄).

- Step 2: Urea linkage formation by reacting the intermediate with thiophen-2-yl isocyanate under anhydrous conditions (e.g., in dichloromethane at 0–5°C).

Intermediates are characterized using thin-layer chromatography (TLC) for purity and ¹H/¹³C NMR to confirm structural motifs like the hydroxyethyl group and thiophene rings .

Q. What analytical methods are critical for structural characterization of this compound?

- Spectroscopy:

- ¹H/¹³C NMR to identify protons (e.g., hydroxyethyl -OH at δ 2.5–3.5 ppm) and aromatic thiophene signals (δ 6.5–7.5 ppm).

- FT-IR to confirm urea C=O stretching (~1640–1680 cm⁻¹) and hydroxy O-H bonds (~3200–3500 cm⁻¹).

- Mass Spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 323.05 for C₁₃H₁₄N₂O₂S₂) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

- Key SAR Insights:

- The hydroxyethyl group enhances solubility and hydrogen bonding with targets (e.g., enzyme active sites).

- Thiophene rings contribute to hydrophobic interactions and π-π stacking in receptor binding.

- Methodology: Synthesize analogs with modified substituents (e.g., replacing hydroxyethyl with methoxy or acetyl groups) and compare activity in assays (e.g., IC₅₀ values in enzyme inhibition) .

Q. What experimental designs are used to evaluate this compound’s biological activity in anticancer or antimicrobial assays?

- In Vitro Assays:

- Antiproliferative Activity: MTT assay against cancer cell lines (e.g., IC₅₀ values for lung A549 or breast MCF-7 cells).

- Antimicrobial Screening: Microdilution assay to determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.

- Controls: Include reference drugs (e.g., doxorubicin for anticancer assays, ciprofloxacin for antimicrobial tests) and solvent-only controls to isolate compound-specific effects .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Potential Causes: Variability in compound purity, assay conditions (e.g., pH, serum content), or cell line genetic drift.

- Solutions:

Q. What mechanistic studies are recommended to elucidate this compound’s interaction with biological targets?

- Techniques:

- Molecular Docking: Predict binding modes with targets (e.g., EGFR kinase using AutoDock Vina).

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD values).

- Western Blotting: Assess downstream signaling effects (e.g., phosphorylation status of apoptosis-related proteins) .

Q. How can synthetic yields be optimized while maintaining purity for large-scale research applications?

- Strategies:

- Use flow chemistry to enhance reaction efficiency and reduce byproducts.

- Employ catalytic reagents (e.g., DMAP for urea coupling) to accelerate steps.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions involving thiophene moieties?

Q. How can researchers identify biological targets for this compound using omics approaches?

- Proteomics: Perform affinity chromatography with a biotinylated analog to pull down bound proteins, followed by LC-MS/MS identification.

- Transcriptomics: Analyze gene expression changes (RNA-seq) in treated vs. untreated cells to pinpoint affected pathways (e.g., apoptosis, cell cycle) .

Q. What stability studies are essential for ensuring reproducible results in long-term research?

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

- Tools:

- SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration.

- Molecular Dynamics (MD) Simulations (e.g., GROMACS) to model membrane permeability and protein binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.